molecular formula C10H16ClN3O B12066430 5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride

5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride

Cat. No.: B12066430
M. Wt: 229.71 g/mol
InChI Key: NXJXJWVFVBQPPR-UHFFFAOYSA-N
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Description

5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group, an ethylamine group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzoic acid, which is converted to 2-methylbenzoyl chloride using thionyl chloride.

    Amidation: The 2-methylbenzoyl chloride is then reacted with ethylenediamine to form 5-Amino-N-(2-aminoethyl)-2-methylbenzamide.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The amino and ethylamine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylbenzamide: Lacks the ethylamine group, which may affect its reactivity and biological activity.

    N-(2-Aminoethyl)-2-methylbenzamide: Similar structure but without the amino group on the benzamide core.

    2-Methylbenzamide: The simplest form, lacking both the amino and ethylamine groups.

Uniqueness

5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride is unique due to the presence of both amino and ethylamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

IUPAC Name

5-amino-N-(2-aminoethyl)-2-methylbenzamide;hydrochloride

InChI

InChI=1S/C10H15N3O.ClH/c1-7-2-3-8(12)6-9(7)10(14)13-5-4-11;/h2-3,6H,4-5,11-12H2,1H3,(H,13,14);1H

InChI Key

NXJXJWVFVBQPPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NCCN.Cl

Origin of Product

United States

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